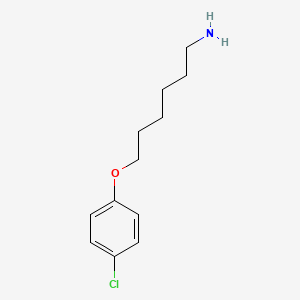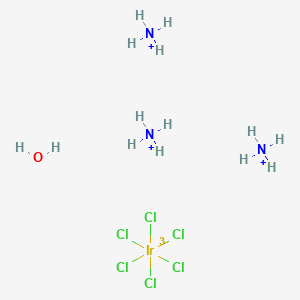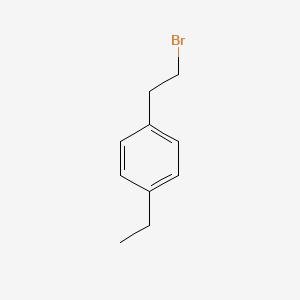
1-(2-Bromoethyl)-4-ethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-4-ethylbenzene is an organic compound belonging to the class of aryl bromides It consists of a benzene ring substituted with an ethyl group and a bromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethylstyrene. The reaction typically employs bromine or hydrogen bromide in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and selectivity.
Industrial Production Methods: In industrial settings, the production of this compound often involves the anti-Markovnikov addition of hydrogen bromide to 4-ethylstyrene. This method is favored due to its efficiency and scalability. The reaction is carried out in a suitable solvent, such as n-heptane, with a radical initiator like azobisisobutyronitrile to facilitate the addition reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromoethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for the substitution of the bromoethyl group.
Oxidation: Potassium permanganate in aqueous solution is a typical reagent for oxidizing the ethyl group.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed for the reduction of the bromoethyl group.
Major Products:
Nucleophilic Substitution: Products include amines, ethers, and thioethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 4-ethylbenzene.
Scientific Research Applications
1-(2-Bromoethyl)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: It is used in the synthesis of β-peptidomimetics, which are molecules that mimic the structure and function of natural peptides.
Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-4-ethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromoethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the ethyl group undergoes electron transfer processes, leading to the formation of oxidized products.
Comparison with Similar Compounds
(2-Bromoethyl)benzene: This compound lacks the ethyl group on the benzene ring, making it less sterically hindered and potentially more reactive in certain reactions.
4-Ethylbromobenzene: This compound has a bromine atom directly attached to the benzene ring, which can lead to different reactivity patterns compared to 1-(2-Bromoethyl)-4-ethylbenzene.
Uniqueness: this compound is unique due to the presence of both an ethyl group and a bromoethyl group on the benzene ring. This combination of substituents provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-ethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJWFXOZYZDDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600233 |
Source


|
| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259818-85-4 |
Source


|
| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259818-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromoethyl)-4-ethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

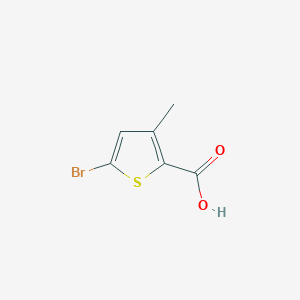


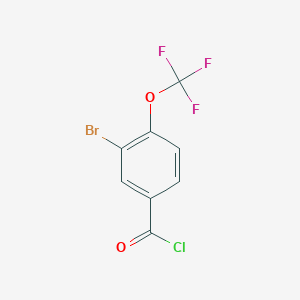

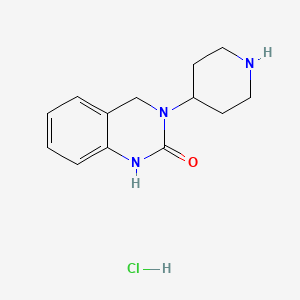
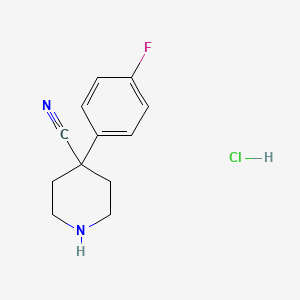
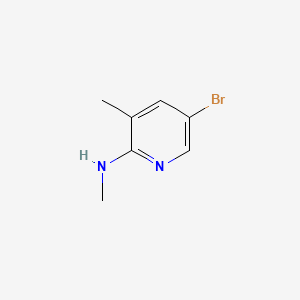
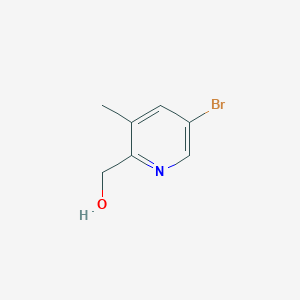
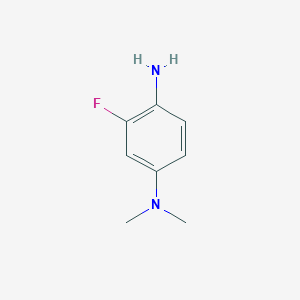
![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)
